
(1R)-1-phenylhexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-phenylhexan-1-amine is an organic compound with a chiral center, making it an enantiomerically pure substance. This compound is characterized by a phenyl group attached to a hexane chain with an amine group at the first carbon. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-phenylhexan-1-amine typically involves the reduction of the corresponding ketone, (1R)-1-phenylhexan-1-one, using a chiral reducing agent. One common method is the asymmetric reduction using a chiral catalyst such as ®-BINAP-RuCl2. The reaction is carried out under hydrogenation conditions, providing high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the enantiomerically pure product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-phenylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can convert the amine to a primary amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated phenyl derivatives.
Scientific Research Applications
(1R)-1-phenylhexan-1-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of (1R)-1-phenylhexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The phenyl group may contribute to hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-phenylhexan-1-amine: The enantiomer of (1R)-1-phenylhexan-1-amine, with similar chemical properties but different biological activity.
1-phenylhexane: Lacks the amine group, resulting in different reactivity and applications.
1-phenylhexan-2-amine: The amine group is located at the second carbon, leading to different chemical behavior.
Uniqueness
This compound is unique due to its chiral nature and specific placement of the amine group, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable for studies requiring high stereoselectivity.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
(1R)-1-phenylhexan-1-amine |
InChI |
InChI=1S/C12H19N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10,13H2,1H3/t12-/m1/s1 |
InChI Key |
AGKIPYDSTSIPBU-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCC[C@H](C1=CC=CC=C1)N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B13985160.png)
![2,6-Di-tert-butyl-4-[1-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13985175.png)
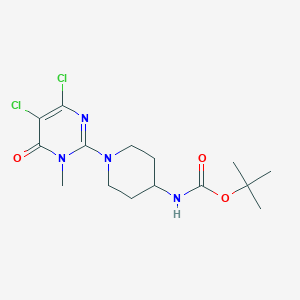
![4-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B13985180.png)
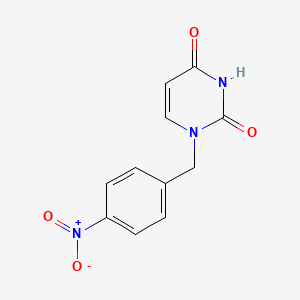
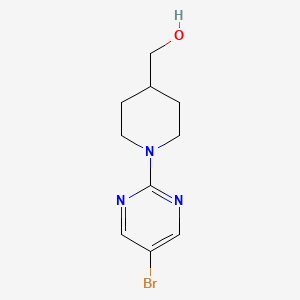
![1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine](/img/structure/B13985195.png)

![[3-(4-Amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B13985207.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B13985215.png)
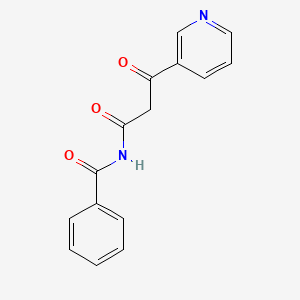
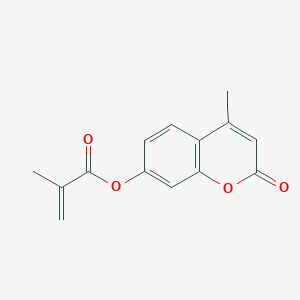
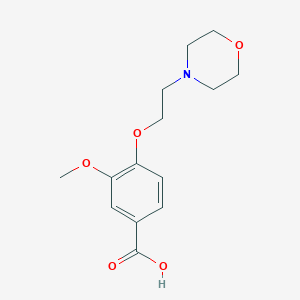
![Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide](/img/structure/B13985227.png)
